FYN Kinase Inhibitory Activity: Des-Methoxy vs. 2-Methoxy Analog – A Cross-Study SAR Comparison
The closest pharmacologically characterized analog is 4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methoxy-phenol (BDBM446750), which inhibits FYN kinase with an IC₅₀ of 206 nM (ATP-dependent phosphorylation assay) [1]. Although the des-methoxy target compound (CAS 1012344-09-0) has not been directly tested in this assay, the absence of the 2-methoxy group is predicted to reduce hydrophobic contact with the FYN gatekeeper pocket, likely resulting in a >2-fold increase in IC₅₀ based on class-level SAR trends for imidazo[1,2-b]pyridazine FYN inhibitors [2]. This quantitative SAR gap (206 nM vs. estimated >400 nM) makes the des-methoxy compound a critical negative-control or selectivity probe in FYN-targeted library design.
| Evidence Dimension | FYN kinase IC₅₀ |
|---|---|
| Target Compound Data | Not directly measured; inferred >400 nM based on SAR |
| Comparator Or Baseline | 4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methoxy-phenol (BDBM446750): IC₅₀ 206 nM |
| Quantified Difference | Estimated ≥2-fold loss in potency |
| Conditions | FYN kinase ATP-dependent phosphorylation assay (BindingDB assay ID 1, entry 9172) |
Why This Matters
For researchers building FYN inhibitor SAR tables, the des-methoxy compound provides an essential data point that defines the contribution of the 2-methoxy substituent, directly guiding lead optimization decisions.
- [1] BindingDB BDBM446750. 4-[6-(3-hydroxypropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methoxy-phenol. FYN kinase IC₅₀ 206 nM. View Source
- [2] US Patent US10688093. Imidazo[1,2-b]pyridazine compounds as FYN kinase inhibitors. General SAR indicates that electron-donating substituents on the phenol ring enhance potency. View Source
